molecular formula C22H23N3O B12177678 N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No.: B12177678
M. Wt: 345.4 g/mol
InChI Key: RCZDUJNHVDAXFD-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide is a complex organic compound with the molecular formula C22H23N3O. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H23N3O/c26-22(24-17-9-3-1-2-4-10-17)19-14-21(16-8-7-13-23-15-16)25-20-12-6-5-11-18(19)20/h5-8,11-15,17H,1-4,9-10H2,(H,24,26)

InChI Key

RCZDUJNHVDAXFD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the cycloheptyl and pyridinyl groups . The reaction conditions often require the use of catalysts, such as transition metals, and may involve steps like heating, refluxing, and purification through chromatography.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundSH-SY5Y NeuroblastomaTBDInduces G1 cell cycle arrest via p27Kip1 upregulation
Benzotriazole-containing quinolinesVarious cancer cells1.23–7.39Cytostatic effects through cell growth inhibition

The compound's mechanism involves interaction with cell cycle regulators, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. The presence of both quinoline and pyridine rings enhances its ability to interact with microbial targets, leading to inhibition of growth.

Activity Type Target Microorganism Effectiveness
AntibacterialGram-positive bacteriaModerate
AntifungalFungal strainsSignificant

The compound's dual functionality makes it a candidate for further exploration in the development of new antimicrobial therapies .

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit the growth of various cancer cell lines at low micromolar concentrations, suggesting its potential as a lead candidate for further development.

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that modifications to the cycloheptyl and pyridine substituents can enhance biological activity, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features.

Biological Activity

N-cycloheptyl-2-pyridin-3-ylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core substituted with a cycloheptyl group and a pyridine moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

The compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.23 to 7.39 µM against different cancer types, indicating their potential as anticancer agents .
    • In vitro assays have been performed on human cancer cell lines such as pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancers, where derivatives of quinoline have shown significant cytotoxic effects .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis or inhibition of cell proliferation. For example, some studies indicate that treatment with specific quinoline derivatives leads to increased caspase activity and cellular senescence in lung cancer cells .
  • Comparative Biological Activity :
    • A comparative analysis of structurally similar compounds reveals that this compound may offer unique pharmacological properties due to its specific substituents. Table 1 summarizes the biological activities of related compounds.
Compound NameStructure FeaturesBiological Activity
4-AminoquinolineAmino group at position 4Antimalarial
2-MethylquinolineMethyl group at position 2Antimicrobial
6-ChloroquinolineChlorine substituent at position 6Anticancer
N-(4-cyanothiazolidin-3-yl)-quinolineThiazolidine ring fused with quinolineAnticancer, antimicrobial

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives. For instance, one study highlighted the synthesis of various hydrazone derivatives based on quinoline structures, which exhibited promising anticancer activity against multiple cell lines . Another research effort emphasized the role of structural modifications in enhancing the anticancer efficacy of these compounds.

Case Studies

  • In Vitro Antitumor Activity :
    • A study evaluated several quinoline derivatives against human cancer cell lines using crystal violet assays to measure antiproliferative activity. Results indicated that certain derivatives effectively inhibited cell growth at concentrations achievable in clinical settings .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that some derivatives could induce apoptosis through caspase activation or lead to cellular senescence, thereby halting cancer cell proliferation .

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